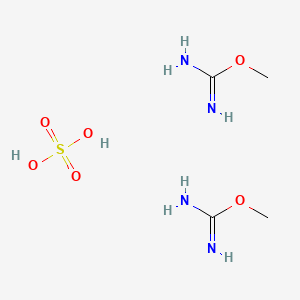

O-Methylisourea hemisulfate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl carbamimidate;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C2H6N2O.H2O4S/c2*1-5-2(3)4;1-5(2,3)4/h2*1H3,(H3,3,4);(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSCPQKVWSNUJLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=N)N.COC(=N)N.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H14N4O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

2440-60-0 (Parent) | |

| Record name | Bis(2-methylisouronium) sulphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052328059 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID001335769 | |

| Record name | O-Methylpseudourea sulfate (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001335769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52328-05-9 | |

| Record name | Bis(2-methylisouronium) sulphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052328059 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | O-Methylpseudourea sulfate (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001335769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(2-methylisouronium) sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.575 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

O-Methylisourea Hemisulfate: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Review of the Core Properties, Synthesis, and Applications of a Versatile Guanidinylating Agent.

O-Methylisourea hemisulfate is a valuable reagent in chemical biology and drug discovery, primarily utilized for the specific chemical modification of primary amines, most notably the ε-amino group of lysine (B10760008) residues in proteins. This technical guide provides a comprehensive overview of its fundamental properties, detailed experimental protocols for its synthesis and application, and logical workflows for its integration into research and development pipelines.

Core Properties of this compound

The physical and chemical properties of this compound are summarized below, providing essential data for its handling, storage, and application in experimental settings.

Physical Properties

| Property | Value | References |

| CAS Number | 52328-05-9 | [1][2][3][4] |

| Molecular Formula | C₄H₁₄N₄O₆S | [1] |

| Molecular Weight | 246.24 g/mol | [1] |

| Appearance | White to off-white solid/crystals | [5] |

| Melting Point | 163-167 °C | [2][3][5] |

| Solubility | Soluble in water (100 mg/mL) | [5] |

| Storage Temperature | Room temperature | [1] |

Chemical Properties

| Property | Value | References |

| Synonyms | O-Methylpseudourea Sulfate (B86663), OMIU | [1][4] |

| SMILES | N=C(N)OC.N=C(N)OC.O=S(O)(O)=O | [1] |

| Hydrogen Bond Donors | 6 | [1] |

| Hydrogen Bond Acceptors | 6 | [1] |

| Rotatable Bonds | 0 | [1] |

| LogP | -1.60026 | [1] |

| Topological Polar Surface Area | 192.8 Ų | [1] |

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its primary application in the guanidination of proteins are provided below.

Synthesis of this compound

Two common methods for the synthesis of O-Methylisourea salts are from urea (B33335) and dimethyl sulfate, or from cyanamide (B42294) and methanol (B129727).

1. Synthesis from Urea and Dimethyl Sulfate

This method involves the methylation of urea using dimethyl sulfate.

-

Materials:

-

Dimethyl sulfate

-

Urea

-

Concentrated sulfuric acid

-

Water

-

Calcium hydroxide (B78521)

-

Methanol

-

-

Procedure:

-

In a three-necked flask equipped with a stirrer and thermometer, add 63 g (0.5 mol) of dimethyl sulfate.

-

Heat the flask to 60°C.

-

At this temperature, add 45 g (0.75 mol) of urea, 14.4 g (0.8 mol) of water, and 25.5 g (0.25 mol) of concentrated sulfuric acid.

-

Maintain the reaction mixture at 60°C for 4 hours with continuous stirring.

-

After the incubation period, add 130 g of water to the reaction mixture and cool to 20°C.

-

Add 37 g (0.5 mol) of calcium hydroxide and incubate for 3 hours.

-

Filter the mixture to remove the precipitate.

-

Add 50 mL of methanol to the filtrate to induce recrystallization.

-

Collect the resulting crystals of O-Methylisourea sulfate by filtration. The expected yield is approximately 55.5 g with a purity of over 99%.[6][7]

-

2. Synthesis from Cyanamide and Methanol

This method provides a high yield of O-Methylisourea hydrogen sulfate, which can be subsequently converted to the sulfate salt.[8]

-

Materials:

-

Crystalline cyanamide

-

Methanol

-

Concentrated sulfuric acid

-

-

Procedure for O-Methylisourea Hydrogen Sulfate:

-

Prepare a mixture of concentrated sulfuric acid and methanol in a weight ratio of 100 parts sulfuric acid to 50-150 parts methanol.

-

Cool the mixture to a temperature between -10°C and 20°C.

-

Slowly add crystalline cyanamide to the cooled mixture with stirring while maintaining the temperature.

-

Continue stirring for a period of time until the reaction is complete, which can be monitored by the formation of a crystalline precipitate.

-

Isolate the O-Methylisourea hydrogen sulfate crystals by filtration. Yields are reported to be better than 90%.[8]

-

-

Conversion to O-Methylisourea Sulfate:

-

React the obtained O-Methylisourea hydrogen sulfate with an approximately equimolar amount of cyanamide in methanol.

-

Maintain the reaction temperature between 5°C and 40°C.

-

The O-Methylisourea sulfate will precipitate out of the solution and can be collected by filtration.[8]

-

Guanidination of Proteins

This compound is a widely used reagent for the conversion of lysine residues in proteins to homoarginine.[9][10] This modification is valuable for protein structure-function studies and for the determination of reactive lysine content in food and feedstuffs.[10]

-

Materials:

-

This compound

-

Barium hydroxide octahydrate

-

Distilled, deionized water (boiled to remove CO₂)

-

Protein sample

-

Centrifuge

-

pH meter

-

-

Preparation of 0.6 M O-Methylisourea Reagent:

-

In a centrifuge tube, dissolve 6 g of barium hydroxide octahydrate in approximately 16 mL of boiled, distilled, deionized water.[11]

-

Add 2 g of this compound to the barium hydroxide solution.[11]

-

Allow the solution to cool at room temperature for 30 minutes.[11]

-

Centrifuge the solution at 6,400 x g for 10 minutes to pellet the barium sulfate precipitate.[11]

-

Carefully collect the supernatant, which is the 0.6 M O-Methylisourea reagent. The pH should be between 12.0 and 12.5.[12]

-

Adjust the pH of the reagent to the desired level (typically around 10.5-11.5 for optimal guanidination of lysine) using a suitable buffer or by careful addition of acid/base.[11]

-

-

Protein Guanidination Protocol:

-

Dissolve the protein sample in a suitable buffer.

-

Add the prepared O-Methylisourea reagent to the protein solution. The final concentration of the reagent and the protein-to-reagent ratio may need to be optimized for different proteins.

-

Incubate the reaction mixture at room temperature with gentle agitation. The incubation time can vary from several hours to several days, depending on the protein and the desired extent of modification.[11][12]

-

Stop the reaction by removing the excess reagent, for example, by dialysis or buffer exchange chromatography.

-

The extent of guanidination can be quantified by amino acid analysis after acid hydrolysis, where the amount of homoarginine formed is determined.[9]

-

Visualizations

The following diagrams illustrate the synthesis and reaction workflows of this compound.

Caption: Workflow for the synthesis of O-Methylisourea sulfate from urea and dimethyl sulfate.

Caption: Workflow for the synthesis of O-Methylisourea sulfate from cyanamide and methanol.

Caption: Experimental workflow for the guanidination of protein lysine residues.

Caption: Conceptual workflow for the application of this compound in drug discovery.

References

- 1. chemscene.com [chemscene.com]

- 2. This compound | 52328-05-9 [chemicalbook.com]

- 3. This compound | CAS#:52328-05-9 | Chemsrc [chemsrc.com]

- 4. scbt.com [scbt.com]

- 5. O-メチルイソ尿素 ヘミ硫酸塩 99% | Sigma-Aldrich [sigmaaldrich.com]

- 6. eureka.patsnap.com [eureka.patsnap.com]

- 7. CN105669496A - Preparation method of O-methyl isourea sulphate - Google Patents [patents.google.com]

- 8. US3931316A - Method of preparing O-methyl-isourea hydrogen sulfate and O-methyl-isourea sulfate from cyanamide - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. Use of the guanidination reaction for determining reactive lysine, bioavailable lysine and gut endogenous lysine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. nutrition.ansci.illinois.edu [nutrition.ansci.illinois.edu]

An In-depth Technical Guide to the Mechanism of Action of O-Methylisourea Hemisulfate

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Methylisourea hemisulfate is a versatile chemical reagent primarily recognized for its role in the specific modification of proteins. Its principal mechanism of action is the chemical conversion of lysine (B10760008) residues to homoarginine, a process known as guanidination. This guide provides a comprehensive overview of this mechanism, including the underlying chemistry, experimental protocols, and quantitative data. It is important to note that while the structurally related compound, S-methylisothiourea (SMT), is a known inhibitor of inducible nitric oxide synthase (iNOS), there is no direct scientific evidence to suggest that this compound possesses similar pharmacological activity. Therefore, this document will focus on its well-established function as a guanylating agent.

Core Mechanism of Action: Guanidination of Lysine

The primary mechanism of action of this compound is the chemical modification of the primary amino groups of lysine residues in proteins and peptides to form homoarginine residues. This reaction, termed guanidination, is a nucleophilic substitution where the ε-amino group of a lysine residue attacks the electrophilic carbon atom of O-methylisourea. The reaction proceeds optimally under alkaline conditions (pH > 10.5), where the lysine's amino group is deprotonated and thus more nucleophilic.[1] The overall result is the addition of a guanidinium (B1211019) group to the lysine side chain, extending it by one methylene (B1212753) group and converting it into a structural analog of arginine.

Chemical Reaction Pathway

The guanidination reaction can be visualized as a two-step process. First, the deprotonated ε-amino group of lysine acts as a nucleophile, attacking the central carbon of O-methylisourea. This is followed by the elimination of methanol, resulting in the formation of the guanidinium group of the newly formed homoarginine residue.

References

O-Methylisourea Hemisulfate: A Technical Guide to its Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

O-Methylisourea hemisulfate is a versatile and pivotal reagent in organic synthesis, primarily utilized for the guanidinylation of amines and the construction of various heterocyclic compounds with significant applications in medicinal chemistry and agrochemicals. This technical guide provides a comprehensive overview of its discovery, historical development, and detailed synthetic methodologies. It includes structured quantitative data, in-depth experimental protocols, and visualizations of key synthetic pathways to serve as a valuable resource for researchers and professionals in drug development and chemical synthesis.

Introduction and Historical Context

The chemistry of guanidine (B92328) derivatives has been a subject of interest since the first isolation of guanidine from guano by Adolph Strecker in 1861. O-alkylisoureas, as stable and reactive precursors for the synthesis of substituted guanidines, have played a crucial role in the expansion of guanidine chemistry.

While the exact first synthesis of O-Methylisourea is not definitively documented in a singular publication, a seminal paper by Jake Bello in Biochimica et Biophysica Acta in 1955 is widely recognized for introducing O-methylisouronium sulfate (B86663) as a convenient and effective guanidinating reagent.[1] This publication marked a significant milestone, providing chemists with a more stable and easier-to-handle alternative to other guanidinylating agents available at the time.

Historically, the synthesis of O-alkylisoureas has been approached through several key methods, including the reaction of cyanamide (B42294) with alcohols in the presence of acid, and the alkylation of urea (B33335) with alkylating agents like dimethyl sulfate. Over the decades, significant efforts have been dedicated to improving the efficiency, safety, and scalability of these synthetic routes, as evidenced by numerous patents and publications that have refined reaction conditions and increased yields.

Synthetic Methodologies

The preparation of this compound has evolved through several primary methods, each with its own set of advantages and challenges. The most prominent of these are the cyanamide method and the urea method.

Cyanamide Method

The reaction of cyanamide with methanol (B129727) in the presence of sulfuric acid was an early method for producing O-Methylisourea salts. While capable of producing the desired product, early iterations of this method suffered from low yields, often less than 50%.[2] Subsequent improvements, such as the controlled addition of crystalline cyanamide to a mixture of sulfuric acid and methanol at low temperatures, have significantly increased the yield of O-Methylisourea hydrogen sulfate to over 90%.[2]

-

A solution of 915 g of 96% sulfuric acid in 760 g of methanol is prepared in a reaction vessel with stirring and cooling.

-

353 g of 98% crystalline cyanamide is added to the solution at a temperature maintained at 5°C.

-

The reaction mixture is stirred for three hours at a temperature between -10°C and 0°C.

-

The resulting colorless, crystalline O-Methylisourea hydrogen sulfate is filtered off with suction.

-

The product is dried in a vacuum at 40°C to 50°C.

Urea Method

The alkylation of urea with dimethyl sulfate represents a more direct and economically favorable route to O-Methylisourea salts. This method avoids the use of the more hazardous and costly cyanamide. The reaction is typically carried out by heating a mixture of urea and dimethyl sulfate, often in the presence of an acid.

-

In a three-necked flask equipped with a stirrer and heating apparatus, 63 g (0.5 mol) of dimethyl sulfate is added and heated to 60°C.

-

At this temperature, 45 g (0.75 mol) of urea is added, followed by the addition of 14.4 g (0.8 mol) of water and 25.5 g (0.25 mol) of concentrated sulfuric acid.

-

The reaction mixture is maintained at 60°C for 4 hours.

-

After the initial reaction, 130 g of water is added, and the mixture is cooled to 20°C.

-

37 g (0.5 mol) of calcium hydroxide (B78521) is added, and the mixture is incubated for 3 hours.

-

The mixture is filtered, and 50 mL of methanol is added to the filtrate for recrystallization.

-

The resulting product, this compound, is collected.

Quantitative Data

The following tables summarize quantitative data from various patented synthetic methods for this compound, providing a comparative overview of their efficiencies.

| Method | Starting Materials | Key Reagents | Reaction Temperature | Reaction Time | Yield | Purity | Reference |

| Cyanamide | Cyanamide, Methanol | Sulfuric Acid | -10°C to 20°C | Several hours | >90% (hydrogen sulfate) | Not specified | [2] |

| Urea | Urea, Dimethyl Sulfate | Sulfuric Acid, Calcium Hydroxide | 60°C | 4 hours (initial) | 89.4% | 99.1% | [3] |

Applications in Synthesis

This compound is a cornerstone reagent for the introduction of the guanidinyl group and for the synthesis of various heterocyclic systems.

Guanidinylation of Amines

The primary application of this compound is in the guanidinylation of primary and secondary amines to form substituted guanidines. This reaction is fundamental in the synthesis of various biologically active molecules and is particularly important in modifying peptides and proteins. The reaction proceeds via nucleophilic attack of the amine on the electrophilic carbon of the O-Methylisourea, followed by the elimination of methanol.

Synthesis of 5-Fluorouracil

O-Methylisourea and its sulfur analogue, S-methylisothiourea, are key intermediates in the synthesis of the potent antineoplastic agent 5-Fluorouracil. In a common synthetic route, a fluorinated precursor is cyclized with S-methylisothiourea to form a 2-methylthio-substituted pyrimidine (B1678525) ring, which is then hydrolyzed to yield 5-Fluorouracil.[4]

Synthesis of Imidazole (B134444) Derivatives

O-Methylisourea serves as a valuable precursor for the synthesis of imidazole derivatives, which are found in a wide range of pharmaceuticals and agrochemicals, including imidazole-based herbicides and anthelmintics.[3] The isourea moiety provides the necessary nitrogen and carbon atoms for the construction of the imidazole ring.

Visualizations of Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the key synthetic workflows described in this guide.

Caption: Synthesis of this compound from Urea.

References

physical and chemical properties of O-Methylisourea hemisulfate

For Researchers, Scientists, and Drug Development Professionals

Abstract

O-Methylisourea hemisulfate is a versatile and valuable reagent in chemical synthesis and bioconjugation, primarily utilized for the specific modification of primary amines. Its principal application lies in the guanidination of lysine (B10760008) residues in proteins and peptides, a critical technique in proteomics for enhancing mass spectrometry analysis. This guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and application in peptide modification, and a summary of its key characteristics.

Introduction

This compound, also known as O-Methylpseudourea sulfate (B86663), is a salt of the reactive compound O-Methylisourea. It serves as a stable precursor that, under appropriate conditions, acts as an efficient guanylating agent, introducing a guanidinium (B1211019) group to primary amines. This modification is particularly significant in the field of proteomics, where the conversion of lysine residues to homoarginine residues improves peptide fragmentation in mass spectrometry, leading to more reliable protein identification.[1] Beyond proteomics, it is an important intermediate in the synthesis of various pharmaceuticals, including antineoplastic drugs and anthelmintics, as well as in the development of novel herbicides.[1][2]

Physical and Chemical Properties

This compound is a white crystalline solid with good solubility in water.[3] It is stable under normal storage conditions, typically at room temperature in a tightly sealed container.[4][5][6][]

Quantitative Data Summary

| Property | Value | References |

| Molecular Formula | C₄H₁₄N₄O₆S (hemisulfate salt) | [5][6][8] |

| Molecular Weight | 246.24 g/mol | [5][6] |

| Melting Point | 163-167 °C (decomposes) | [9][10][11][12] |

| Boiling Point | Not applicable (decomposes) | |

| Solubility | Soluble in water (1000 g/L at 20°C), methanol (B129727), and ethanol. | [2][13] |

| pKa | The reaction is pH-dependent, being more effective at alkaline pH (typically >10.5) where the target amino groups are deprotonated. A specific pKa value for O-methylisourea itself is not readily available in the literature. | [1] |

| Appearance | White to off-white crystalline powder. | [14] |

Spectroscopic Data

While specific spectra are not provided here, 1H NMR, 13C NMR, IR, and Mass Spectrometry data are available for this compound and are crucial for its characterization.[15][16] Key expected features in the spectra would include signals corresponding to the methyl group, the amine protons, and the carbon atoms of the isourea backbone. The sulfate counter-ion does not typically produce signals in NMR or IR but would be observable in mass spectrometry under appropriate conditions.

Experimental Protocols

Synthesis of this compound

This compound can be synthesized from cyanamide (B42294), methanol, and sulfuric acid. The following is a generalized procedure based on literature methods.[17]

Materials:

-

Crystalline cyanamide

-

Methanol

-

Concentrated sulfuric acid (96-98%)

Procedure:

-

A mixture of methanol and concentrated sulfuric acid is prepared in a reaction vessel equipped with cooling and stirring. The recommended ratio is 50-150 parts by weight of methanol per 100 parts of sulfuric acid.[17]

-

The mixture is cooled to a temperature between -10°C and 0°C.[17]

-

Crystalline cyanamide is slowly added to the cooled mixture while maintaining the temperature below 5°C.[17]

-

The reaction mixture is stirred for approximately 2 hours at a temperature between -10°C and 0°C.[17]

-

The resulting colorless, crystalline product, O-methyl-isourea hydrogen sulfate, is collected by filtration and dried under vacuum at 40-50°C.[17]

-

To convert the hydrogen sulfate to the hemisulfate, the O-methyl-isourea hydrogen sulfate is reacted with an approximately equimolar amount of cyanamide in methanol at a temperature of 5-40°C until the O-methyl-isourea hemisulfate precipitates.[17]

-

The final product is collected by filtration, washed with cold methanol, and dried under vacuum.

Guanidination of Peptides for Mass Spectrometry

This protocol describes the conversion of lysine residues to homoarginine in a peptide sample using this compound. This modification adds a mass of 42.0218 Da to each lysine residue.[1]

Materials:

-

Peptide sample (e.g., tryptic digest of a protein)

-

This compound

-

Base reagent (e.g., ammonium (B1175870) hydroxide (B78521) or a suitable buffer to achieve pH > 10.5)

-

Deionized water

-

Heating block or water bath

Procedure:

-

Prepare Guanidination Reagent: Dissolve this compound in deionized water to a desired concentration (e.g., 1 M).[4]

-

Sample Preparation: Dissolve the dried peptide sample in a suitable buffer.

-

pH Adjustment: Add the base reagent to the peptide solution to raise the pH to approximately 11. This is crucial for the deprotonation of the lysine ε-amino group, making it nucleophilic.[4]

-

Guanidination Reaction: Add the guanidination reagent to the peptide solution. A typical ratio is to have a final concentration of O-Methylisourea significantly in excess of the estimated lysine concentration.

-

Incubation: Incubate the reaction mixture at an elevated temperature, for example, 65°C for 30 minutes.[1] The optimal time and temperature may need to be determined empirically for different samples.

-

Reaction Quenching (Optional): The reaction can be stopped by acidification, for example, by adding a small amount of formic acid or trifluoroacetic acid, which also prepares the sample for mass spectrometry analysis.

-

Sample Cleanup: The guanidinated peptide sample can be desalted using a C18 ZipTip or a similar reversed-phase chromatography method prior to mass spectrometry analysis.

Chemical Reactivity and Applications

The primary reactivity of this compound stems from the electrophilic nature of the central carbon atom in the isourea moiety. This allows for nucleophilic attack by primary amines, leading to the formation of a guanidinium group.

Mechanism of Guanidination

The reaction proceeds via a nucleophilic attack of the deprotonated primary amine (e.g., the ε-amino group of a lysine residue) on the electrophilic carbon of O-Methylisourea. This is followed by the elimination of methanol to form the stable guanidinium group. The reaction is highly pH-dependent, as the primary amine must be in its unprotonated, nucleophilic state.

Applications in Drug Development and Research

-

Proteomics: As detailed, it is extensively used to improve protein identification by mass spectrometry.[1]

-

Pharmaceutical Synthesis: It is a key intermediate in the synthesis of various bioactive molecules, including fluorouracil antineoplastic drugs and imidazole-based anthelmintics.[1]

-

Antimicrobial and Antiarrhythmic Agents: this compound has been used in the synthesis of compounds with potential antimicrobial and antiarrhythmic activities.[][9][18]

-

Herbicide Development: It serves as a building block in the creation of new herbicides.[1]

Safety and Handling

This compound should be handled with appropriate personal protective equipment, including safety glasses, gloves, and a lab coat. It may cause skin, eye, and respiratory tract irritation.[4] It is important to avoid inhalation of dust and contact with skin and eyes.[4] The compound should be stored in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[4] For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a powerful and versatile reagent with significant applications in both biological and chemical research. Its ability to specifically modify primary amines has made it an indispensable tool in proteomics. Furthermore, its role as a synthetic intermediate highlights its importance in the development of new pharmaceuticals and agrochemicals. A thorough understanding of its properties and reaction conditions is essential for its effective and safe utilization in the laboratory.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. This compound, 99% | Fisher Scientific [fishersci.ca]

- 3. scbt.com [scbt.com]

- 4. Guanidination of Tryptic Peptides without Desalting for MALDI-TOF MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN103848761A - Method for preparing O-methyl isourea methyl formate - Google Patents [patents.google.com]

- 6. chemscene.com [chemscene.com]

- 8. Synthonix, Inc > 52328-05-9 | this compound [synthonix.com]

- 9. americanlaboratory.com [americanlaboratory.com]

- 10. eureka.patsnap.com [eureka.patsnap.com]

- 11. This compound | CAS#:52328-05-9 | Chemsrc [chemsrc.com]

- 12. This compound | 52328-05-9 [chemicalbook.com]

- 13. O-Methylisourea | C2H6N2O | CID 75544 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. O-Methylisourea Sulfate | 52328-05-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 15. This compound(52328-05-9) 1H NMR spectrum [chemicalbook.com]

- 16. amt.copernicus.org [amt.copernicus.org]

- 17. US3931316A - Method of preparing O-methyl-isourea hydrogen sulfate and O-methyl-isourea sulfate from cyanamide - Google Patents [patents.google.com]

- 18. O-Methylisourea 99 52328-05-9 [sigmaaldrich.com]

An In-depth Technical Guide to O-Methylisourea Hemisulfate (CAS: 52328-05-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Methylisourea hemisulfate, with the CAS number 52328-05-9, is a versatile and valuable reagent in organic synthesis, particularly in the fields of medicinal chemistry and drug development. It serves as a key building block for the introduction of the guanidinium (B1211019) group, a structural motif present in numerous biologically active compounds. This guide provides a comprehensive overview of its chemical properties, synthesis, applications, and safety considerations, tailored for a technical audience.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid. It is the hemisulfate salt of O-Methylisourea, meaning two molecules of O-Methylisourea are associated with one molecule of sulfuric acid.

Quantitative Data

The key physical and chemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| CAS Number | 52328-05-9 | N/A |

| Molecular Formula | C₄H₁₄N₄O₆S | [1] |

| Molecular Weight | 246.24 g/mol | [1] |

| Melting Point | 163-167 °C | |

| Solubility | Soluble in water (0.1 g/mL, clear solution) | [1] |

| Appearance | White to off-white crystalline solid | N/A |

| Synonyms | O-Methylisouronium sulfate (B86663), Bis(2-methylisouronium) sulphate | N/A |

Spectral Data

Spectral analysis is crucial for the identification and characterization of this compound.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: A proton NMR spectrum of this compound would be expected to show a singlet for the methoxy (B1213986) (O-CH₃) protons and broad signals for the amine (-NH₂) and imine (=NH) protons. The exact chemical shifts can be influenced by the solvent and the presence of the sulfate counter-ion. A publicly available ¹H NMR spectrum can be found for reference.[2]

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for the methoxy carbon and the guanidinium carbon.

2.2.2. Infrared (IR) Spectroscopy

An IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups. Key expected vibrations include:

-

N-H stretching: Broad bands in the region of 3100-3500 cm⁻¹ associated with the primary amine and imine groups.

-

C=N stretching: A strong absorption band around 1650-1680 cm⁻¹ due to the carbon-nitrogen double bond.

-

C-O stretching: A band in the region of 1000-1300 cm⁻¹ corresponding to the ether linkage.

-

S=O stretching: Strong absorptions characteristic of the sulfate anion, typically found in the 1100-1200 cm⁻¹ region.

2.2.3. Mass Spectrometry (MS)

In mass spectrometry, O-Methylisourea would be detected as the free base after protonation. The molecular ion peak [M+H]⁺ for O-Methylisourea (C₂H₆N₂O) would be expected at an m/z of approximately 75.05. Fragmentation patterns would likely involve the loss of small neutral molecules such as ammonia (B1221849) (NH₃) or methanol (B129727) (CH₃OH).

Synthesis of this compound

Several methods for the synthesis of O-Methylisourea salts have been reported, primarily utilizing either urea (B33335) or cyanamide (B42294) as the starting material.

Synthesis from Urea and Dimethyl Sulfate

A common and cost-effective method involves the reaction of urea with dimethyl sulfate.[3][4] The reaction proceeds through the methylation of one of the amide groups of urea.

Caption: Synthesis of this compound from Urea.

Experimental Protocol:

Materials:

-

Urea

-

Dimethyl sulfate

-

Concentrated sulfuric acid

-

Water

-

Calcium hydroxide

-

Methanol

-

In a three-necked flask equipped with a stirrer and thermometer, add dimethyl sulfate.

-

Heat the dimethyl sulfate to 60°C.

-

Slowly add urea to the flask while maintaining the temperature.

-

Add water and concentrated sulfuric acid to the reaction mixture.

-

Maintain the reaction at 60°C for 4 hours with continuous stirring.

-

After the reaction is complete, add water to the mixture and cool to 20°C.

-

Add calcium hydroxide and stir for 3 hours to neutralize the excess acid.

-

Filter the mixture to remove the precipitated calcium sulfate.

-

To the filtrate, add methanol to induce recrystallization of the this compound.

-

Collect the crystalline product by filtration and dry under vacuum.

Note: This protocol is a generalized procedure based on patent literature.[3][4] Reaction conditions, such as molar ratios and reaction times, may vary and should be optimized for specific laboratory settings.

Applications in Organic Synthesis

This compound is a key reagent for the synthesis of a variety of important organic molecules.

Guanidinylation of Primary Amines

The primary application of this compound is as a guanylating agent, converting primary amines into guanidines.[5] This reaction is particularly useful in peptide and protein chemistry for the modification of lysine (B10760008) residues to homoarginine.

Caption: Mechanism of Guanidinylation with O-Methylisourea.

Experimental Protocol for Guanidinylation of Peptides: [5]

Materials:

-

Tryptic peptide sample

-

This compound

-

Base Reagent (e.g., 2.85 M NH₄OH)

-

Deionized water

-

Stop Solution (e.g., 10% TFA)

Procedure: [5]

-

Dissolve the tryptic peptide sample in a suitable buffer.

-

Prepare the Guanidinylation Reagent by dissolving this compound in deionized water.

-

To the peptide sample, add the Base Reagent to adjust the pH for optimal reaction.

-

Add the Guanidinylation Reagent to the peptide solution.

-

Incubate the reaction mixture at 65°C for 30 minutes.

-

Stop the reaction by adding the Stop Solution to acidify the mixture.

-

The guanidinylated peptide sample is now ready for analysis, for example, by MALDI-TOF MS.

Synthesis of 5-Fluorouracil (B62378)

This compound is an important intermediate in the synthesis of the anticancer drug 5-fluorouracil.[6][7]

Caption: Synthetic Pathway to 5-Fluorouracil.

Experimental Protocol: [6]

Materials:

-

Toluene

-

Sodium methoxide

-

Ethyl formate

-

Methyl fluoroacetate

-

Methanol

-

Urea (as a precursor to O-Methylisourea in situ or this compound itself)

-

Concentrated hydrochloric acid

Procedure: [6]

-

In a reactor under a nitrogen atmosphere, add sodium methoxide to toluene.

-

Add a portion of ethyl formate, followed by the simultaneous addition of methyl fluoroacetate and the remaining ethyl formate. Stir the reaction mixture.

-

In a separate step, add methanol and sodium methoxide, then cool the mixture to 15-25°C.

-

Add urea (or this compound) and allow the reaction to proceed.

-

After the reaction is complete, remove the solvent.

-

Add water to the residue, cool, and stir.

-

Adjust the pH to 3-4 with concentrated hydrochloric acid to precipitate the product.

-

Filter the solid, wash with water, and dry to obtain 5-fluorouracil.

Biological Context and Signaling Pathways

This compound itself is not known to have direct biological activity or to be involved in specific signaling pathways. Its significance in a biological context arises from its ability to modify biological molecules, most notably the conversion of lysine residues in proteins and peptides to homoarginine.

Homoarginine, an analog of arginine, has been shown to influence several physiological processes. It can serve as a substrate for nitric oxide synthase (NOS), leading to the production of nitric oxide (NO), a key signaling molecule in the cardiovascular system. Additionally, homoarginine can inhibit the enzyme arginase, which competes with NOS for arginine, thereby indirectly increasing NO production.

Recent research suggests that lower levels of homoarginine are associated with adverse cardiovascular outcomes. This has led to investigations into the potential therapeutic benefits of modulating homoarginine levels.

Safety and Handling

This compound should be handled with care in a laboratory setting.

Hazard Identification

-

Health Hazards: May cause skin and eye irritation. Inhalation of dust may irritate the respiratory tract.

-

Physical Hazards: Not classified as a physical hazard.

Handling and Storage

-

Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid creating dust.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

First Aid Measures

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.

-

Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. Remove contaminated clothing.

-

Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and drink plenty of water. Seek medical attention.

Disposal

Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and versatile reagent for organic chemists, particularly those in the field of drug discovery and development. Its ability to efficiently introduce the guanidinium group makes it an indispensable tool for the synthesis of a wide range of biologically active molecules. This guide has provided a detailed overview of its properties, synthesis, applications, and safety, offering a solid foundation for its effective and safe use in the laboratory.

References

- 1. parchem.com [parchem.com]

- 2. This compound(52328-05-9) 1H NMR [m.chemicalbook.com]

- 3. CN105669496A - Preparation method of O-methyl isourea sulphate - Google Patents [patents.google.com]

- 4. eureka.patsnap.com [eureka.patsnap.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. CN104447576A - Method for preparing 5-fluorouracil - Google Patents [patents.google.com]

- 7. US3682917A - Method for producing 5-fluorouracil - Google Patents [patents.google.com]

O-Methylisourea hemisulfate solubility in different solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of O-Methylisourea (B1216874) hemisulfate (CAS: 52328-05-9), a versatile reagent used in the synthesis of various pharmaceutical compounds, including fluorouracil antineoplastics and imidazole (B134444) anthelmintics.[1][2] Understanding its solubility is critical for its application in chemical synthesis, formulation development, and proteomics.

Overview of O-Methylisourea Hemisulfate

This compound is the salt form of O-methylisourea, valued primarily as a guanylating agent.[3] This reactivity is fundamental to its application in proteomics, where it is used to convert lysine (B10760008) residues in proteins and peptides to homoarginine, enhancing detection in mass spectrometry.[3] Its physical state is typically a white crystalline powder.[4][5]

Solubility Profile

The solubility of a compound is a crucial physical property that dictates its utility in various applications. This compound, being a salt, generally exhibits good solubility in polar solvents. The available quantitative and qualitative data are summarized below.

Table 1: Solubility Data for this compound

| Solvent | Solubility | Temperature (°C) | Notes |

| Water | 1000 g/L[1][3][4][5][6][7] | 20 | Highly soluble. Other sources report 100 mg/mL and 306.0 mg/mL.[8][9] |

| Methanol (B129727) | Soluble[2][3] | Not Specified | O-methylisourea salts are generally soluble in methanol.[10] |

| Ethanol | Soluble[1][2][3] | Not Specified | O-methylisourea salts are generally soluble in ethanol.[10] |

| Dimethyl Sulfoxide (DMSO) | Somewhat Soluble[11] | Not Specified | |

| Tetrahydrofuran (THF) | Somewhat Soluble[11] | Not Specified | |

| Dichloromethane (B109758) | Insoluble[11] | Not Specified | |

| Toluene (B28343) | Insoluble[11] | Not Specified | |

| Acetone | Insoluble[11] | Not Specified | |

| Organic Solvents (General) | Soluble[2] | Not Specified | This is a general statement; specific solubility can vary significantly. |

Factors Influencing Solubility

Several factors can influence the equilibrium solubility of this compound.[12] For ionizable compounds, pH is a critical factor.[13] Temperature also plays a significant role, as solubility often increases with temperature, although this is not universal. The composition of the solvent system, including the presence of buffers or co-solvents, can also alter solubility.[13][14]

Caption: Factors influencing the solubility of chemical compounds.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[13][15] It is applicable for assessing the solubility of compounds under equilibrium conditions, which is crucial for pre-formulation studies and drug development.[16][17]

4.1. Principle An excess amount of the solid compound is agitated in a specific solvent for a prolonged period until equilibrium is reached between the dissolved and undissolved solute. The concentration of the dissolved compound in the saturated solution is then measured.

4.2. Materials and Equipment

-

This compound (solid form)

-

Selected solvents (e.g., water, ethanol, buffer solutions)

-

Stoppered flasks or vials

-

Orbital shaker or agitator with temperature control

-

Centrifuge or filtration apparatus (e.g., syringe filters)

-

Analytical instrument for quantification (e.g., HPLC, LC-MS/MS, UV-Vis Spectrophotometer)[16][17]

-

Calibrated balance, pipettes, and standard lab glassware

4.3. Procedure

-

Preparation : Add an excess amount of this compound to a series of flasks, each containing a known volume of the desired solvent.[13] It is important to add enough solid to ensure a suspension remains after equilibrium is reached.[13]

-

Equilibration : Seal the flasks and place them in a temperature-controlled shaker. Agitate the mixtures at a constant speed. The time required to reach equilibrium can vary but is often 24 to 72 hours.[13][17][18] It is established when multiple samples taken at different time points yield the same concentration.[13]

-

Phase Separation : After equilibration, allow the suspensions to settle. Separate the undissolved solid from the saturated solution by centrifugation or by filtering the supernatant through an appropriate membrane filter (e.g., 0.45 µm).[15][16]

-

Quantification : Accurately dilute an aliquot of the clear filtrate. Analyze the concentration of the dissolved this compound using a pre-validated analytical method such as HPLC or UV spectroscopy.[16][18]

-

Calculation : The equilibrium solubility is determined from the measured concentration of the saturated solution.[16] For ionizable compounds like this compound, it is also crucial to measure and report the final pH of the saturated solution.[13]

Caption: Workflow for the shake-flask solubility determination method.

Conclusion

This compound is a highly water-soluble compound, also demonstrating solubility in polar organic solvents like methanol and ethanol. Its insolubility in non-polar solvents such as dichloromethane and toluene aligns with the expected behavior of a salt. For precise quantitative analysis in novel solvent systems, the standardized shake-flask method is recommended to ensure reliable and reproducible data, which is essential for advancing research and development activities.

References

- 1. chembk.com [chembk.com]

- 2. This compound, 99% | Fisher Scientific [fishersci.ca]

- 3. This compound | 52328-05-9 | Benchchem [benchchem.com]

- 4. O-Methylisourea hemisulfate52328-05-9,Purity96%_Molchemical [molbase.com]

- 5. lookchem.com [lookchem.com]

- 6. This compound | CAS#:52328-05-9 | Chemsrc [chemsrc.com]

- 7. parchem.com [parchem.com]

- 8. O-甲基异脲 半硫酸盐 99% | Sigma-Aldrich [sigmaaldrich.com]

- 9. 52328-05-9 | this compound | Inorganic Salts | Ambeed.com [ambeed.com]

- 10. o-methylisourea | 2440-60-0 [chemicalbook.com]

- 11. A reagent to access methyl sulfones - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 13. dissolutiontech.com [dissolutiontech.com]

- 14. researchgate.net [researchgate.net]

- 15. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 16. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

- 17. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 18. researchgate.net [researchgate.net]

theoretical yield calculation for O-Methylisourea hemisulfate synthesis

An In-depth Technical Guide to the Synthesis and Theoretical Yield Calculation of O-Methylisourea Hemisulfate

This technical guide provides a comprehensive overview of the common synthetic routes for this compound, with a focus on the theoretical yield calculation. Detailed experimental protocols derived from established literature are presented, along with structured data tables for clarity and comparative analysis. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Introduction to this compound

This compound is a valuable reagent in organic synthesis, primarily utilized as a guanylation agent for the preparation of various guanidine (B92328) derivatives. It serves as a crucial intermediate in the production of pharmaceuticals, pesticides, and biochemicals. The synthesis of this compound can be achieved through several methods, most notably from urea (B33335) and dimethyl sulfate (B86663) or from cyanamide (B42294) and methanol (B129727). Accurate calculation of the theoretical yield is fundamental for optimizing reaction conditions and evaluating the efficiency of the synthesis.

Synthesis Route 1: The Urea Method

The urea method involves the reaction of urea with dimethyl sulfate in the presence of sulfuric acid. This process is a widely used industrial method for preparing O-Methylisourea salts.

Reaction Principle and Stoichiometry

The overall reaction for the formation of this compound from urea and dimethyl sulfate can be represented as follows:

2 (NH₂)₂CO + 2 (CH₃)₂SO₄ + H₂SO₄ → [H₂NC(OCH₃)=NH₂]₂SO₄ + 2 CH₃NHSO₃H

In this reaction, two moles of urea react with two moles of dimethyl sulfate and one mole of sulfuric acid to produce one mole of this compound and two moles of methylsulfamic acid. However, a more simplified representation focusing on the main product formation is often considered for yield calculation based on the limiting reactant. The formation of O-methylisourea bisulfate is an intermediate step, which is then converted to the hemisulfate salt.[1][2]

Theoretical Yield Calculation

The theoretical yield is the maximum amount of product that can be formed from the given amounts of reactants. The calculation is based on the stoichiometry of the balanced chemical equation.

Step 1: Determine the Molar Masses of Reactants and Product.

| Compound | Molecular Formula | Molar Mass ( g/mol ) |

| Urea | (NH₂)₂CO | 60.06 |

| Dimethyl Sulfate | (CH₃)₂SO₄ | 126.13 |

| Sulfuric Acid | H₂SO₄ | 98.08 |

| This compound | [C₂H₆N₂O]₂·H₂SO₄ | 246.26 |

Step 2: Identify the Limiting Reactant. The limiting reactant is the reactant that is completely consumed in a chemical reaction and limits the amount of product that can be formed.

-

Calculate the moles of each reactant used.

-

Moles = Mass (g) / Molar Mass ( g/mol )

-

-

Determine the stoichiometric ratio from the balanced equation.

-

Calculate the moles of product that can be formed from each reactant. The reactant that produces the least amount of product is the limiting reactant.

Step 3: Calculate the Theoretical Yield. Theoretical Yield (g) = Moles of limiting reactant × (Stoichiometric ratio of product to limiting reactant) × Molar Mass of Product ( g/mol )

Experimental Data Summary

The following table summarizes quantitative data from various experimental protocols for the synthesis of this compound using the urea method.[1][2]

| Dimethyl Sulfate (g) | Dimethyl Sulfate (mol) | Urea (g) | Urea (mol) | Sulfuric Acid (g) | Sulfuric Acid (mol) | Actual Yield (g) | Reported Yield (%) |

| 63.0 | 0.5 | 45.0 | 0.75 | 25.5 | 0.25 | 55.5 | 89.4 |

| 63.0 | 0.5 | 30.0 | 0.5 | 25.5 | 0.25 | 50.0 | 80.5 |

| 63.0 | 0.5 | 60.0 | 1.0 | 25.5 | 0.25 | 55.3 | 89.0 |

| 63.0 | 0.5 | 45.0 | 0.75 | 51.0 | 0.5 | 55.2 | 88.8 |

Detailed Experimental Protocol (Urea Method)

This protocol is a composite of methodologies described in the patent literature.[1][2]

-

Reaction Setup: To a three-necked flask equipped with a mechanical stirrer, thermometer, and addition funnel, add 63.0 g (0.5 mol) of dimethyl sulfate.

-

Heating: Heat the dimethyl sulfate to 60°C.

-

Addition of Reactants: At this temperature, add 45.0 g (0.75 mol) of urea. Subsequently, add 14.4 g (0.8 mol) of water and 25.5 g (0.25 mol) of concentrated sulfuric acid.

-

Reaction: Maintain the reaction mixture at 60°C for 4 hours with continuous stirring.

-

Work-up: After the reaction period, add 130 g of water and cool the mixture to 20°C.

-

Neutralization: Add 37.0 g (0.5 mol) of calcium hydroxide (B78521) to neutralize the excess acid and stir for 3 hours.

-

Filtration: Filter the mixture to remove the precipitated calcium sulfate.

-

Crystallization: Add 50 mL of methanol to the filtrate to induce crystallization of the product.

-

Isolation: Collect the crystalline this compound by filtration and dry to a constant weight. An expected yield of approximately 55.5 g (89.4%) is obtained.

Visualization: Urea Method Reaction Pathway

References

Methodological & Application

Application Notes and Protocols for Protein Guanidination using O-Methylisourea Hemisulfate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guanidination is a chemical modification that converts the primary amine of a lysine (B10760008) residue into a homoarginine residue. This modification is a valuable tool in proteomics and protein chemistry, primarily utilized to enhance protein and peptide analysis by mass spectrometry (MS). The reaction employs O-Methylisourea hemisulfate as a key reagent. The conversion to homoarginine, an analog of arginine, increases the basicity of the modified residue, which can lead to improved ionization efficiency and signal intensity in MS.[1][2][3] This modification also aids in protein identification and characterization by shifting the mass of lysine-containing peptides by 42.0218 Da.[1] Furthermore, guanidination can be used to protect the ε-amino group of lysine from other chemical modifications and has been shown to contribute to protein stability.[4][5]

Principle of the Reaction

The guanidination reaction with this compound occurs at an alkaline pH (typically >10.5), where the deprotonated ε-amino group of a lysine residue acts as a nucleophile, attacking the electrophilic carbon atom of O-methylisourea.[3][6] This results in the formation of a homoarginine residue. The reaction is highly specific for primary amines, with the ε-amino group of lysine being the primary target within a protein.[1][3] However, under certain conditions, the N-terminal α-amino group can also be modified.[1][6]

Quantitative Data Summary

The efficiency of the guanidination reaction is influenced by several factors, including pH, temperature, reaction time, and the molar ratio of the reagent to the protein/peptide. The following table summarizes quantitative data from various studies.

| Parameter | Condition | Outcome | Reference |

| Reaction Efficiency | Optimized conditions | 90-99% conversion of lysine to homoarginine | [5] |

| Freebase guanidination | Complete guanidination, no underivatized lysines detected | [4] | |

| Mass Spectrometry Signal Enhancement | Guanidination of tryptic peptides | 5 to 15-fold increase in detection of lysine-containing peptides | [4] |

| Freebase guanidination vs. conventional | More than 10-fold increase in peptide signals | [4] | |

| Mass Shift | Guanidination of a lysine residue | Theoretical monoisotopic mass increase of 42.0218 Da | [1] |

| Side Reactions | Sodium buffer-based approach | Potential for an unexpected +57 Da side modification | [7] |

| O-Methylisourea with free α-amino groups | Can lead to double derivatization of lysine | [6] |

Experimental Protocols

Two primary protocols for protein guanidination using this compound are presented below: a conventional method and a freebase method that eliminates the need for desalting prior to mass spectrometry analysis.

Protocol 1: Conventional Guanidination

This protocol is adapted from standard methods and is suitable for general protein and peptide guanidination.

Materials:

-

This compound

-

Deionized water

-

Trifluoroacetic acid (TFA)

-

Protein or peptide sample (lyophilized)

Reagent Preparation:

-

Guanidination Reagent (1.0 M O-Methylisourea, 40% Acetonitrile, 3.5 M NH₄OH, pH 11):

Procedure:

-

Dissolve the lyophilized protein or peptide sample in the Guanidination Reagent. A sample concentration range of 0.075–2 mg/mL is recommended.[1]

-

Incubate the reaction mixture at 65 °C for 30 minutes.[1]

-

Stop the reaction by adding an equal volume of 10% TFA (Stop Solution).[1]

-

The sample is now ready for downstream analysis, such as desalting followed by mass spectrometry.

Protocol 2: Freebase Guanidination (Desalting-Free)

This protocol is advantageous for mass spectrometry applications as it removes interfering salts prior to the guanidination reaction.[4]

Materials:

-

This compound

-

Barium hydroxide octahydrate

-

Acetonitrile

-

Deionized water

-

Protein or peptide sample (lyophilized)

Reagent Preparation:

-

O-Methylisourea Freebase Reagent:

-

Dissolve 50 mg of this compound in 51 µL of deionized water.

-

Add 64 mg of barium hydroxide octahydrate (ensure a 1:1 molar ratio with sulfate).[4]

-

Vortex the mixture for 10 minutes.

-

Centrifuge at 20,800 x g for 5 minutes at 4 °C.[4]

-

Carefully collect the clear supernatant (approximately 40 µL), avoiding the pellet.

-

Add 112 µL of acetonitrile to the supernatant.[4]

-

Procedure:

-

Dissolve the dried peptide sample in 5 µL of the O-Methylisourea Freebase Reagent. Sonication for 5 minutes can aid in dissolution.[4]

-

Incubate the reaction mixture at 65 °C for 20 minutes.[4]

-

Dry the sample using a vacuum centrifuge (e.g., SpeedVac) for approximately 5 minutes to remove the volatile ammonium hydroxide.[4]

-

The sample can be directly reconstituted for MALDI-TOF MS analysis without a separate desalting step.

Diagrams

Caption: Experimental workflow for protein guanidination.

Caption: Simplified reaction mechanism of lysine guanidination.

Concluding Remarks

Guanidination of proteins using this compound is a robust and effective method for enhancing proteomic analyses. The choice between the conventional and freebase protocols will depend on the specific application and the need to avoid sample desalting. Careful control of reaction conditions is crucial to ensure high efficiency and minimize potential side reactions. These protocols provide a solid foundation for researchers to implement this valuable chemical modification in their studies.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. Guanidination chemistry for qualitative and quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | 52328-05-9 | Benchchem [benchchem.com]

- 4. Guanidination of Tryptic Peptides without Desalting for MALDI-TOF MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Stabilization of proteins by guanidination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. An optimized guanidination method for large-scale proteomic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for O-Methylisourea Hemisulfate in Mass Spectrometry Sample Preparation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of O-Methylisourea hemisulfate for the guanidination of peptides and proteins in mass spectrometry (MS) sample preparation. This chemical modification enhances the ionization efficiency of lysine-containing peptides, leading to improved signal intensity and more comprehensive protein sequence coverage, particularly in proteomics studies.

Introduction to Guanidination

In "bottom-up" proteomics, proteins are enzymatically digested, typically with trypsin, to generate a complex mixture of peptides for MS analysis. Tryptic peptides possess a basic amino acid (lysine or arginine) at the C-terminus. Peptides ending in arginine tend to ionize more efficiently in MS due to the higher basicity of the arginine side chain.[1] This can lead to a bias in detection, where lysine-containing peptides may be underrepresented or not detected at all.

Guanidination is a chemical derivatization technique that converts the primary amine on the side chain of lysine (B10760008) residues into a homoarginine residue. This modification is achieved using O-Methylisourea, which reacts specifically with the ε-amino group of lysine at an alkaline pH.[1][2] The resulting homoarginine has a guanidinium (B1211019) group, similar to arginine, which significantly increases its basicity and, consequently, its ionization efficiency in MS. This leads to enhanced detection of lysine-terminated peptides, resulting in a more complete representation of the protein digest.[1][2] Guanidination results in a theoretical monoisotopic mass increase of 42.0218 Da for each modified lysine residue.[1]

Key Applications

-

Enhanced Peptide Detection in MALDI-TOF MS: Guanidination is particularly beneficial for Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS analysis, where it can increase the detection of lysine-containing peptides by 5 to 15-fold.[1][2]

-

Improved Sequence Coverage: By increasing the number of detectable peptides per protein, guanidination leads to higher protein sequence coverage in peptide mass fingerprinting and MS/MS experiments.[1]

-

Quantitative Proteomics: Isotope-labeled O-Methylisourea (e.g., ¹³C or ¹⁵N₂) can be used for relative quantification of proteins.[3][4] By derivatizing different samples with "light" and "heavy" isotopic forms of the reagent, the relative abundance of peptides and their parent proteins can be determined from the mass shift in the MS spectrum.[4] A mass difference of 3 Da between the isotopic variants allows for clear differentiation of peptide pairs.[4]

Experimental Protocols

Two primary protocols for guanidination using O-Methylisourea are presented below. The choice of protocol may depend on the specific experimental requirements and sample complexity.

Protocol 1: Standard Guanidination of In-Gel Digested Peptides

This protocol is adapted from standard procedures for the guanidination of peptides following in-gel digestion.[3]

Materials:

-

This compound

-

7N Ammonium Hydroxide (NH₄OH)

-

1% (v/v) Trifluoroacetic Acid (TFA)

-

Peptide sample (e.g., from in-gel tryptic digestion)

Procedure:

-

Following in-gel digestion and peptide elution, dry the peptide sample completely using a vacuum centrifuge.

-

Prepare the guanidination reagent by dissolving this compound in deionized water. For example, add 0.6 ml of deionized water to a vial containing the reagent.[1]

-

Resuspend the dried peptide sample in 20 µL of 7N NH₄OH.[3]

-

Add 1.5 µL of the prepared O-Methylisourea solution to the peptide sample.[3]

-

Incubate the reaction mixture overnight at room temperature with gentle shaking.[3]

-

Stop the reaction by adding an equal volume of 1% (v/v) TFA.[3]

-

The sample is now ready for desalting (e.g., using a C18 ZipTip) and subsequent MS analysis.

Protocol 2: Rapid Guanidination of Peptides

This protocol offers a faster alternative for guanidination.[2]

Materials:

-

This compound solution

-

Peptide sample

-

Sonicator

-

Heating block or incubator

Procedure:

-

Dry the peptide sample in a microcentrifuge tube.

-

Dissolve the dried peptides in 5 µL of the this compound solution.

-

Sonicate the sample for 5 minutes to ensure complete dissolution.[2]

-

Incubate the reaction at 65 °C for 20 minutes.[2]

-

Dry the sample using a vacuum centrifuge for approximately 5 minutes.[2]

-

The sample can then be reconstituted in an appropriate solvent for MS analysis.

Quantitative Data Summary

The following table summarizes the key quantitative parameters associated with the guanidination of peptides using this compound.

| Parameter | Value | Reference |

| Theoretical Monoisotopic Mass Increase | 42.0218 Da | [1] |

| Fold Increase in Lysine-Peptide Detection | 5 to 15-fold | [2] |

| Fold Increase in Peptide Signal (Freebase method) | > 10-fold | [2] |

| Isotopic Mass Difference for Quantification | 3 Da | [4] |

Visualized Workflows and Mechanisms

Guanidination Reaction Mechanism

The following diagram illustrates the chemical reaction of O-Methylisourea with the primary amine of a lysine side chain to form homoarginine.

Caption: Chemical conversion of a lysine side chain to homoarginine.

Experimental Workflow for Guanidination in Proteomics

This diagram outlines the typical workflow for sample preparation in a proteomics experiment incorporating the guanidination step.

Caption: Standard proteomics workflow including guanidination.

Troubleshooting and Considerations

-

Incomplete Reaction: The efficiency of the guanidination reaction can be influenced by factors such as pH, temperature, and reaction time.[5] It is advisable to optimize these parameters for specific sample types to ensure complete conversion of lysine residues. The pH of the O-Methylisourea solution is a critical factor, as the amino group must be deprotonated for the reaction to proceed.[6]

-

Non-specific Reactions: While O-Methylisourea is highly specific for the ε-amino group of lysine, some reaction may occur at the N-terminal α-amino group of peptides, particularly with glycine (B1666218) residues.[1][6]

-

Sample Purity: As with any mass spectrometry sample preparation, it is crucial to minimize contaminants such as salts and detergents, as they can interfere with ionization.[7] The use of an O-methylisourea-freebase reagent can circumvent the need for desalting after guanidination.[2]

-

Storage: this compound should be stored at room temperature in a tightly closed container.[1][] The prepared guanidination reagent is stable for at least two weeks at room temperature and can be stored frozen for extended periods.[1]

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. Guanidination of Tryptic Peptides without Desalting for MALDI-TOF MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Integrating Lys-N proteolysis and N-terminal guanidination for improved fragmentation and relative quantification of singly-charged ions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Use of the guanidination reaction for determining reactive lysine, bioavailable lysine and gut endogenous lysine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. application.wiley-vch.de [application.wiley-vch.de]

Application Notes and Protocols for Lysine Modification in Peptides using O-Methylisourea Hemisulfate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the modification of lysine (B10760008) residues in peptides to homoarginine using O-Methylisourea (O-MIU) hemisulfate. This guanidinylation reaction is a valuable tool in proteomics, drug development, and peptide chemistry.

Introduction

O-Methylisourea hemisulfate is a reagent used for the chemical modification of primary amines, specifically the ε-amino group of lysine residues in peptides and proteins. This reaction, known as guanidinylation, converts lysine into homoarginine, an analog of arginine.[1] This modification is employed for several purposes:

-

Enhanced Mass Spectrometry Analysis: The conversion of lysine to the more basic homoarginine can improve ionization efficiency and signal intensity in mass spectrometry, aiding in peptide identification and sequencing.[1][2]

-

Protein Quantification: Guanidinylation can be used to determine the amount of reactive (unmodified) lysine in a sample.[3][4]

-

Modulation of Peptide Properties: Altering the charge and structure of lysine residues can impact the biological activity, stability, and cellular uptake of peptides.[5][6]

The reaction is generally specific to the ε-amino group of lysine at alkaline pH, although side reactions with the N-terminal α-amino group can occur, particularly with free amino acids.[7][8][9]

Reaction Mechanism and Specificity

The guanidinylation of a lysine residue with O-Methylisourea proceeds via a nucleophilic attack of the deprotonated ε-amino group of lysine on the O-Methylisourea molecule. This results in the formation of a homoarginine residue and the release of methanol. The reaction is highly pH-dependent, with optimal conditions typically occurring at a pH above 10.5, where the ε-amino group is deprotonated.[1]

While the reaction is largely specific for the ε-amino group of lysine, some studies have reported reactivity with the α-amino group of the N-terminus, especially in free amino acids.[7][8][9] The choice of reaction conditions, such as pH and the molar ratio of O-Methylisourea to lysine, can be optimized to maximize the desired modification and minimize side reactions.[7][8]

Experimental Protocols

General Guanidinylation Protocol for Peptides

This protocol is a general guideline for the guanidinylation of lysine residues in a peptide sample. Optimization may be required depending on the specific peptide and downstream application.

Materials:

-

Peptide sample

-

This compound

-

Base Reagent (e.g., 2.85 M NH4OH or other suitable base to adjust pH)

-

Deionized water

-

Stop Solution (e.g., 10% Trifluoroacetic acid - TFA)

-

Reaction tubes

Procedure:

-

Prepare Guanidinylation Reagent: Dissolve this compound in deionized water to a desired concentration (e.g., 0.5 M).[4]

-

Dissolve Peptide: Dissolve the peptide sample in a suitable buffer or deionized water.

-

Adjust pH: Add the Base Reagent to the peptide solution to adjust the pH to approximately 10.5-11.0.

-

Initiate Reaction: Add the Guanidinylation Reagent to the peptide solution. A molar excess of O-Methylisourea is typically used.

-

Incubation: Incubate the reaction mixture at a controlled temperature. Incubation times and temperatures can vary, for example, 30 minutes at 65°C or for several days at room temperature.[2][10]

-

Stop Reaction: Acidify the reaction mixture by adding the Stop Solution to quench the reaction.

-

Sample Cleanup: The modified peptide can be desalted and purified using methods such as solid-phase extraction (e.g., C18 ZipTips) or HPLC prior to analysis.

Protocol for Enhancing MALDI-TOF MS Detection

This protocol is specifically designed to improve the detection of lysine-containing peptides in MALDI-TOF mass spectrometry.

Materials:

-

Tryptic digest of a protein

-

This compound solution (0.5 M in water, pH adjusted to 10.5 with NaOH)[11]

-

Reaction tubes

-

Water bath or heat block

-

SpeedVac

-

MALDI matrix solution

Procedure:

-

Dissolve Peptide Digest: Dissolve the dried tryptic digest in a small volume of water.

-

Guanidinylation Reaction: Mix an equal volume of the peptide solution with the 0.5 M O-Methylisourea solution.[11]

-

Incubation: Incubate the mixture for 20 minutes at 65°C.[1]

-

Drying: Dry the sample in a SpeedVac.

-

Reconstitution: Reconstitute the dried, modified peptides in a suitable solvent for MALDI-TOF MS analysis (e.g., 0.1% TFA).

-

MALDI Analysis: Spot the sample with an appropriate MALDI matrix and acquire the mass spectrum. A mass increase of 42.0218 Da is expected for each guanidinylated lysine residue.[2]

Quantitative Data Summary

The efficiency of the guanidinylation reaction is influenced by several factors. The following tables summarize quantitative data from various studies.

Table 1: Effect of O-MIU to Lysine Ratio and pH on Homoarginine Recovery [7][8]

| O-MIU:Lysine Ratio | pH | Homoarginine Recovery (%) | Unreacted Lysine (%) | Non-recovered Lysine (%) |

| 10:1 | 8.6 | ~10 | ~80 | ~10 |

| 10:1 | 10.6 | ~20 | ~5 | ~75 |

| 1000:1 | 8.6 | ~5 | ~53 | ~42 |

| 1000:1 | 9.0 | ~61 | ~5 | ~34 |

| 1000:1 | 10.6 | ~2 | <1 | ~97 |

Data is estimated from graphical representations in the cited literature and is intended for comparative purposes.

Table 2: Influence of Incubation Time on Guanidinylation [10]

| Substrate | O-MIU Concentration | pH | Optimal Incubation Time (days) |

| DDGS | 0.6 M | 11.4 | 3.2 |

| Pig Ileal Digesta | 0.6 M | 11.4 | 3.7 |

DDGS: Distillers Dried Grains with Solubles

Stability of Homoarginine-Modified Peptides

The conversion of lysine to homoarginine can impact peptide stability. Arginine-rich peptides, and by extension homoarginine-containing peptides, can be susceptible to certain degradation pathways, such as aspartimide formation if an aspartic acid residue is adjacent to the modified residue.[12] However, in some contexts, the modification can enhance stability and cellular uptake.[5] The increased basicity of homoarginine compared to lysine may influence peptide conformation and interactions with other molecules.

Visualizations

Experimental Workflow for Lysine Modification and Analysis

Caption: Workflow for peptide guanidinylation.

Logical Relationship of Reaction Parameters

Caption: Key parameters influencing guanidinylation.

References

- 1. Guanidination of Tryptic Peptides without Desalting for MALDI-TOF MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Use of the guanidination reaction for determining reactive lysine, bioavailable lysine and gut endogenous lysine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Expanding Peptide Chemical Space via Acid-Mediated Arginine Modification - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Comparative study of guanidine-based and lysine-based brush copolymers for plasmid delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. O-Methylisourea Can React with the α-Amino Group of Lysine: Implications for the Analysis of Reactive Lysine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. O-Methylisourea Can React with the α-Amino Group of Lysine: Implications for the Analysis of Reactive Lysine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. nutrition.ansci.illinois.edu [nutrition.ansci.illinois.edu]

- 11. liverpool.ac.uk [liverpool.ac.uk]

- 12. benchchem.com [benchchem.com]

Application Notes and Protocols for the Step-by-Step Synthesis of Guanidines using O-Methylisourea Hemisulfate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guanidines are a class of organic compounds characterized by a central carbon atom bonded to three nitrogen atoms. The guanidinium (B1211019) cation, the protonated form of guanidine (B92328), is of significant interest in medicinal chemistry and drug development due to its ability to mimic the side chain of arginine. This positively charged group can participate in key biological interactions, such as hydrogen bonding and electrostatic interactions with enzymes and receptors. Consequently, the incorporation of a guanidinium moiety can significantly enhance the binding affinity and biological activity of drug candidates. O-Methylisourea hemisulfate is a convenient and efficient electrophilic reagent for the synthesis of substituted guanidines from primary and secondary amines. This document provides detailed protocols and application notes for this transformation.

General Reaction Scheme

The synthesis of guanidines using this compound proceeds through the nucleophilic attack of an amine on the electrophilic carbon atom of the O-Methylisourea salt. This is followed by the elimination of methanol, yielding the corresponding guanidinium salt. The reaction is typically carried out in the presence of a base to neutralize the sulfate (B86663) salt and deprotonate the amine nucleophile.

Caption: General reaction scheme for guanidine synthesis.

Data Presentation